molecular formula C7H13NO2 B1583749 2-(Dimethylamino)ethyl acrylate CAS No. 2439-35-2

2-(Dimethylamino)ethyl acrylate

Cat. No. B1583749
CAS RN: 2439-35-2
M. Wt: 143.18 g/mol
InChI Key: DPBJAVGHACCNRL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl acrylate (DMAEA) is an unsaturated carboxylic acid ester with a tertiary amino group . It is a colorless to light yellow liquid with an acrid odor . DMAEA is an important acrylic monomer that gives basic properties to copolymers .


Synthesis Analysis

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is currently used for a wide range of applications, often involving the synthesis of block copolymers . Poly [2- (dimethylamino)ethyl acrylate] (PDAEA) and polymer complexes of 2- (dimethylamino)ethyl acrylate (DAEA) with nickel (II), copper (II), iron (III) and cobalt (II) chlorides were prepared and characterized .


Molecular Structure Analysis

The molecular structure of DMAEA has been determined by various techniques such as X-ray diffraction, neutron diffraction with polarization analysis, small angle neutron scattering, differential scanning calorimetry, and broad band dielectric spectroscopy .


Chemical Reactions Analysis

DMAEA can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . As a reactive monomer, DMAEA forms homopolymers and copolymers with acrylic acid and its salts, amides and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, chloroethene (vinyl chloride), 1,1-dichloroethene, styrene, 1,3-butadiene, unsaturated polyesters and drying oils .


Physical And Chemical Properties Analysis

DMAEA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . The boiling point is 64 °C/12 mmHg, and the density is 0.943 g/mL at 25 °C .

Scientific Research Applications

  • Charge-Shifting Polycations and Hydrolysis :

    • DMAEA-based polycations are used in diverse applications, including biomaterials and wastewater treatment. The rates of ester hydrolysis in these polymers can be affected by the nature of nonmethyl α-substituents, influencing the net polymer charge from cationic to anionic (Ros et al., 2018).
  • Multi-Responsive Polymeric Nanocarriers :

    • DMAEA-based amphiphilic block copolymers exhibit responsiveness to UV, temperature, CO2, and pH, making them suitable for controlled release of bioactive agents (Wang et al., 2013).
  • Solvent-Free Synthesis Applications :

    • Ethyl 3-dimethylamino acrylates, related to DMAEA, are used for the solvent-free synthesis of new compounds like ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, highlighting their utility in organic synthesis (Meddad et al., 2001).
  • Atom-Transfer Radical Polymerization :

    • The atom-transfer radical polymerization (ATRP) of DMAEA has been studied, revealing aspects of molecular weight control and the quaternization of the terminal tertiary amine (Zeng et al., 2002).
  • Dual Temperature and pH Responsiveness :

    • Copolymerization of DMAEA with other monomers like n-butyl acrylate has resulted in materials exhibiting dual responsiveness to temperature and pH changes (Liu & Urban, 2008).
  • Surface-Initiated Polymerization :

    • DMAEA has been used for surface-initiated polymerization on polymeric microspheres, demonstrating its potential in creating functional microspheres for various applications (Bian & Cunningham, 2006).
  • Tuning Copolymer Composition :

    • Copolymers of DMAEA have been synthesized with controlled molar masses and compositions, useful in applications requiring specific polymer properties (Ho et al., 2017).
  • pH-Responsive Micelles :

    • DMAEA is a key component in the synthesis of pH-responsive miktoarm star block terpolymers, useful in the formation of multicompartment micelles (Liu et al., 2009).

Safety And Hazards

DMAEA is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . Contact with molten substance may cause severe burns to skin and eyes . It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .

Future Directions

DMAEA is used to fabricate gold/acrylic polymer nanocomposites . It can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . The hydrolytic behavior of DMAEA when tethered within a micellar core was investigated . The release of DMAE from the polymeric stars was successfully confirmed .

properties

IUPAC Name

2-(dimethylamino)ethyl prop-2-enoate
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InChI

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3
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InChI Key

DPBJAVGHACCNRL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCOC(=O)C=C
Source PubChem
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Molecular Formula

C7H13NO2
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Related CAS

28574-59-6
Record name Dimethylaminoethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID5025100
Record name 2-(Dimethylamino)ethyl acrylate
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Molecular Weight

143.18 g/mol
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Physical Description

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Record name 2-Propenoic acid, 2-(dimethylamino)ethyl ester
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Flash Point

85 °F (NTP, 1992)
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Solubility

Insoluble (<1mg/ml) (NTP, 1992)
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Product Name

2-(Dimethylamino)ethyl acrylate

CAS RN

2439-35-2
Record name 2-DIMETHYLAMINOETHYL ACRYLATE
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Record name 2-(Dimethylamino)ethyl acrylate
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Synthesis routes and methods I

Procedure details

To a 1000 cc reaction kettle was added 18.38 grams of acrylamide AMD (53% aqueous solution), 66.36 grams of dimethylaminoethyl acrylate methyl chloride quaternary (80% aqueous solution), 27.45 grams of N,N-dimethyl acrylamide (99%), 90.00 grams of ammonium sulfate, 7.5 grams of the homopolymer of dimethylaminoethyl acrylate methyl chloride quaternary (AETAC, CAS 44992-01-0); 7.5 grams of a terpolymer of acrylamide with (AETAC) and with a quaternary ammonium salt obtained by the reaction of benzyl chloride and dimethylaminoethyl acrylate (AEBAC, CAS 7737-18-5) in a 2/1/1 molar ratio; 0.50 grams of diethylenetriamine pentaacetic acid; pentasodium salt (Versenex 80, 40% aqueous) and 231.61 grams of deionized water. The mixture was stirred until a homogeneous solution was obtained. The kettle was sealed and equipped with an overhead stirrer, thermocouple, reflux condenser, nitrogen sparge tube, addition port with septum and a heating mantle. The mixture was then heated to 50° C. under constant nitrogen sparge while stirring at 500 rpm. After reaching 50° C., 0.50 grams of a 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride (Wako V-50) was shot into the reactor and the temperature was held for four hours. A second shot of 1.00 gram of 1% aqueous solution of 2,2'-azobis(2-amidinopropane)dihydrochloride was then added and heating was continued for another two hours to yield a smooth, milky white dispersion. After cooling to room temperature, the bulk viscosity was found to be 732 cps. Diluting the dispersion to 0.5% active polymer in deionized water produced a polymer solution with a Brookfield viscosity of 100 cps.
Quantity
18.38 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
66.36 g
Type
reactant
Reaction Step One
Quantity
27.45 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
dimethylaminoethyl acrylate methyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS 100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl acrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl acrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

vinylpyrrolidone/methacrylamidopropyldimethylamine copolymers sold, for example, under the name STYLEZE CC 10 by ISP, quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS 100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl acrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl acrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone methacrylamidopropyldimethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate
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2-(Dimethylamino)ethyl acrylate

Citations

For This Compound
816
Citations
W Zhao, P Fonsny, P FitzGerald, GG Warr… - Polymer Chemistry, 2013 - pubs.rsc.org
We report the synthesis and self assembly of amphiphilic block copolymers based on poly(dimethylsiloxane) and poly(2-(dimethylamino)ethyl acrylate) (PDMS-b-PDMAEA). We …
Number of citations: 62 pubs.rsc.org
P Van de Wetering, NJ Zuidam… - …, 1998 - ACS Publications
The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) was investigated and compared with the stability of its monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), …
Number of citations: 350 pubs.acs.org
A Chroni, S Pispas, A Forys… - Macromolecular Rapid …, 2019 - Wiley Online Library
Amphiphilic poly[n‐butyl acrylate‐block‐(2‐(dimethylamino)ethyl acrylate)] (PnBA‐b‐PDMAEA) block copolymers are synthesized by the reversible addition fragmentation chain transfer …
Number of citations: 10 onlinelibrary.wiley.com
S Ros, NAD Burke, HDH Stöver - Macromolecules, 2015 - ACS Publications
Charge-shifting copolymers of N-(3-aminopropyl)methacrylamide (APM) and 2-(dimethylamino)ethyl acrylate (DMAEA) were prepared and investigated as potential replacements for …
Number of citations: 20 pubs.acs.org
K Bian, MF Cunningham - Polymer, 2006 - Elsevier
2-(Dimethylamino)ethyl acrylate (DMAEA) was grafted from the surface of alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres by nitroxide-…
Number of citations: 45 www.sciencedirect.com
YA Aggour - Polymer degradation and stability, 1994 - Elsevier
Copolymers of 2-(dimethylamino)ethyl acrylate (DAEA) with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) were synthesized by a radical mechanism using K 2 S 2 O 8 as …
Number of citations: 17 www.sciencedirect.com
K Bian, MF Cunningham - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
Nitroxide‐mediated radical polymerization (NMRP) of 2‐(dimethylamino)ethyl acrylate (DMAEA) was carried out at 100–120 C, initiated by MONAMS, an alkoxyamine based on N‐tert‐…
Number of citations: 51 onlinelibrary.wiley.com
E Yoshida, A Nagakubo - Colloid and Polymer Science, 2007 - Springer
Superhydrophobic surfaces were obtained by coating with microspheres formed by the self-assembly of poly[2-(perfluorooctyl)ethyl acrylate-ran-2-(dimethylamino)ethyl acrylate] (P[POA…
Number of citations: 15 link.springer.com
S Ros, RM Kleinberger, NAD Burke, NAA Rossi… - …, 2018 - ACS Publications
While polycations based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate are used in applications ranging from biomaterials to wastewater treatment, few …
Number of citations: 10 pubs.acs.org
S Ros, J Wang, NAD Burke, HDH Stöver - Macromolecules, 2020 - ACS Publications
Polycations are used extensively in applications ranging from enhanced oil recovery to biomaterials. Poly[N,N-(dimethylamino)ethyl acrylate] (PDMAEA) has attracted interest for …
Number of citations: 17 pubs.acs.org

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